![molecular formula C27H21ClF3N3O4S2 B11599379 2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11599379.png)
2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a hydroxy group, a thiophene carbonyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the tetrahydropyridine ring, introduction of the chlorophenyl and cyano groups, and subsequent functionalization with the hydroxy, thiophene carbonyl, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine derivative.
Scientific Research Applications
2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE include other tetrahydropyridine derivatives with similar functional groups, such as:
- 2-{[4-(2-BROMOPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE
- 2-{[4-(2-FLUOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H21ClF3N3O4S2 |
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Molecular Weight |
608.1 g/mol |
IUPAC Name |
2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H21ClF3N3O4S2/c1-38-16-7-4-6-15(12-16)33-21(35)14-40-25-18(13-32)22(17-8-2-3-9-19(17)28)23(24(36)20-10-5-11-39-20)26(37,34-25)27(29,30)31/h2-12,22-23,34,37H,14H2,1H3,(H,33,35) |
InChI Key |
PBXUZQLZGBJTIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=C(C(C(C(N2)(C(F)(F)F)O)C(=O)C3=CC=CS3)C4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
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